molecular formula C24H48N4O2 B12700251 3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea CAS No. 84712-81-2

3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea

Cat. No.: B12700251
CAS No.: 84712-81-2
M. Wt: 424.7 g/mol
InChI Key: AGUUNYAJSFOUSL-UHFFFAOYSA-N
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Description

3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea is a complex organic compound with the molecular formula C24H48N4O2. This compound is known for its unique structure, which includes multiple isopropyl groups and a cyclohexyl ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea typically involves multiple steps. One common method includes the reaction of diisopropylamine with a suitable carbonyl compound to form the diisopropylcarbamoyl intermediate. This intermediate is then reacted with a cyclohexyl derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the isopropyl groups can be replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-[3-[[[(Diisopropylcarbamoyl)amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea: A closely related compound with similar structural features.

    2-[(Diisopropylamino)carbonyl]-3-methoxyphenylboronic acid: Another compound with diisopropylamino and carbonyl groups, used in different applications.

Properties

CAS No.

84712-81-2

Molecular Formula

C24H48N4O2

Molecular Weight

424.7 g/mol

IUPAC Name

3-[3-[[di(propan-2-yl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C24H48N4O2/c1-16(2)27(17(3)4)21(29)25-15-24(11)13-20(12-23(9,10)14-24)26-22(30)28(18(5)6)19(7)8/h16-20H,12-15H2,1-11H3,(H,25,29)(H,26,30)

InChI Key

AGUUNYAJSFOUSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)NCC1(CC(CC(C1)(C)C)NC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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